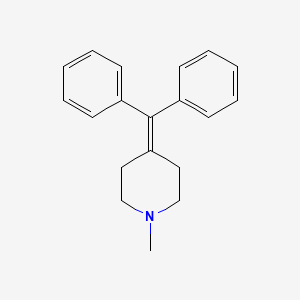

Piperidine, 4-(diphenylmethylene)-1-methyl-

描述

Piperidine, 4-(diphenylmethylene)-1-methyl-, is a compound that belongs to the class of organic compounds known as piperidines . Piperidine is a heterocyclic amine that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The compound is a colorless liquid with an odor described as objectionable, typical of amines .

Synthesis Analysis

Piperidine derivatives have been synthesized through various methods. For instance, piperidine synthesis can occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .Molecular Structure Analysis

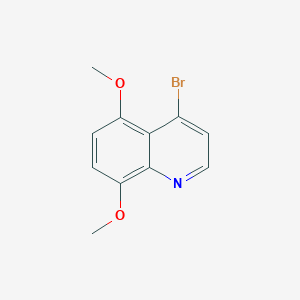

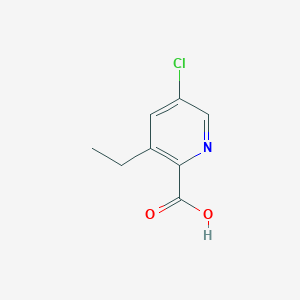

The molecular formula of Piperidine, 4-(diphenylmethylene)-1-methyl- is C18H19N . It has a molecular weight of 251.3660 . The IUPAC Standard InChI is InChI=1S/C18H21N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17-19H,11-14H2 .作用机制

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by this phytochemical .

安全和危害

未来方向

While specific future directions for Piperidine, 4-(diphenylmethylene)-1-methyl- are not available in the retrieved data, piperidine-containing compounds have shown significant potential in the field of drug discovery . They have been found to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities that provide the initial framework in managing and alleviating severe disease conditions .

属性

CAS 编号 |

6071-93-8 |

|---|---|

分子式 |

C19H21N |

分子量 |

263.4 g/mol |

IUPAC 名称 |

4-benzhydrylidene-1-methylpiperidine |

InChI |

InChI=1S/C19H21N/c1-20-14-12-18(13-15-20)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

InChI 键 |

PPACNRLZTRXGPJ-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyrimidin-2(1h)-one,5,7-dimethyl-3-phenyl-](/img/structure/B8684137.png)

![Ethyl 3-methyl-4-{3-[benzylamino]propoxy}benzo[d]furan-2-carboxylate](/img/structure/B8684180.png)